Iopromide is a non-ionic, low-osmolar, tri-iodinated benzene derivative belonging to a class of chemicals known as X-ray contrast media (also referred to as contrast agents). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These agents are designed to enhance the visibility of internal structures during radiological imaging procedures. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Iopromide's significance in scientific research stems from its utilization in various applications, including:
Iopromide is a non-ionic iodinated contrast medium primarily used in medical imaging, particularly in computed tomography (CT) scans. It is designed to enhance the contrast of images by increasing the visibility of internal structures during radiographic examinations. Iopromide is classified as a low-osmolar contrast agent, which reduces the risk of adverse reactions compared to older, high-osmolar agents. Its chemical formula is C_17H_21I_3N_2O_5, and it contains three iodine atoms, which are responsible for its radiopaque properties.
Iopromide was developed and is manufactured by several pharmaceutical companies. Its synthesis and formulation are covered by multiple patents, indicating ongoing research and development in improving its efficacy and safety profiles. Notable patents include US Patent No. 4364921, which outlines various synthetic methods for producing Iopromide and its intermediates .
Iopromide belongs to the class of iodinated contrast media used in diagnostic imaging. It is categorized as a non-ionic, low-osmolar contrast agent, which means it has a lower osmolarity compared to ionic contrast agents. This classification is significant as it correlates with a lower incidence of side effects and allergic reactions.
The synthesis of Iopromide has evolved over time, with various methods reported in the literature. A novel synthesis method involves several key steps:
The molecular structure of Iopromide features a tri-iodinated aromatic ring system linked to an acetamido group and hydroxyl functionalities. The presence of iodine atoms contributes significantly to its radiopacity.
Iopromide undergoes various chemical reactions under different conditions, particularly during degradation processes in environmental settings:
The degradation pathways involve radical species such as hydroxyl radicals and sulfate radicals generated during oxidation processes, which contribute to breaking down Iopromide into less harmful byproducts .
The mechanism by which Iopromide enhances imaging involves its ability to absorb X-rays due to the high atomic number of iodine. When injected into the bloodstream or body cavity, Iopromide selectively accumulates in tissues and organs, providing contrast against surrounding structures during imaging procedures.
The effectiveness of Iopromide as a contrast agent is influenced by factors such as its concentration in the solution and the specific imaging modality employed (e.g., computed tomography). Studies have shown that optimal concentrations enhance visibility while minimizing potential side effects.
Iopromide is stable under standard conditions but may degrade under extreme pH or temperature conditions. Its reactivity can be influenced by the presence of other chemicals in solution, such as oxidizing agents or reducing agents.
Iopromide is primarily used in medical diagnostics for imaging purposes:
In addition to its clinical applications, research continues into improving its synthesis and degradation processes to mitigate environmental impacts associated with iodinated contrast media disposal .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: